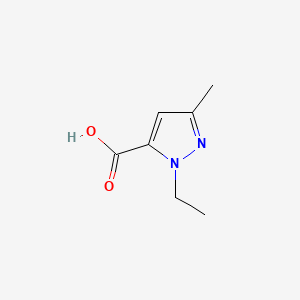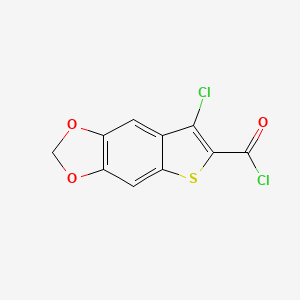
3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride is an organic compound with the molecular formula C({10})H({4})Cl({2})O({3})S and a molecular weight of 275.11 g/mol . This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings, substituted with a chloro group and a methylenedioxy group. The carbonyl chloride functional group makes it a reactive intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorothiophene and a methylenedioxybenzene derivative.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the benzothiophene derivative with phosgene (COCl(_{2})) under controlled conditions. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene.
化学反应分析
Types of Reactions
3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The benzothiophene core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Electrophilic Aromatic Substitution: The chloro and methylenedioxy groups can influence the reactivity of the benzothiophene ring towards electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the carbonyl chloride group.
Oxidizing Agents: Reagents like potassium permanganate (KMnO({3})) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH({4})) are typical reducing agents.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.
科学研究应用
3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride has several applications in scientific research:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research:
Material Science: Investigated for its properties in the development of new materials, such as polymers and advanced composites.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its reactive carbonyl chloride group.
作用机制
The mechanism of action of 3-chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
相似化合物的比较
Similar Compounds
3-Chloro-5,6-methylenedioxybenzothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
5,6-Methylenedioxybenzothiophene-2-carbonyl chloride: Lacks the chloro substituent, affecting its reactivity and applications.
3-Chloro-5,6-methylenedioxybenzothiophene: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride is unique due to the combination of its reactive carbonyl chloride group and the electron-donating methylenedioxy group. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
7-chlorothieno[2,3-f][1,3]benzodioxole-6-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O3S/c11-8-4-1-5-6(15-3-14-5)2-7(4)16-9(8)10(12)13/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQHQQCOXOFRNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=C(S3)C(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What kind of reactions can 3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride undergo?
A1: This compound possesses a reactive carbonyl chloride group, making it a versatile building block for synthesizing various thieno[2,3-f]-1,3-benzodioxole derivatives. [] As demonstrated in the research, similar compounds readily react with:
- Amines: Forming amides, potentially with aromatic or heterocyclic amines, similar to the formation of compounds 3a-c, 4a, 4b, and 5 described in the paper. []
- Potassium Thiocyanate: Yielding the corresponding isothiocyanate derivative, analogous to compound 6. []
- Alcohols: Undergoing esterification to form esters, as exemplified by the synthesis of compound 7 using ethanol. []
- Sodium Azide: Reacting to generate the acyl azide, similar to compound 9, which can further react to form various heterocyclic compounds. []
Q2: Do these thieno[2,3-f]-1,3-benzodioxole derivatives exhibit any biological activity?
A2: While the specific biological activity of this compound is not addressed in the research, the papers highlight the promising antibacterial and antifungal activities of some synthesized thieno[2,3-f]-1,3-benzodioxole derivatives. [] This suggests that modifications to the core structure, such as those achieved through reactions with the carbonyl chloride group, can influence biological activity. Further research is needed to evaluate the specific activity of this compound and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
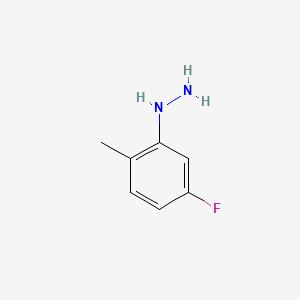

![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)
![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)
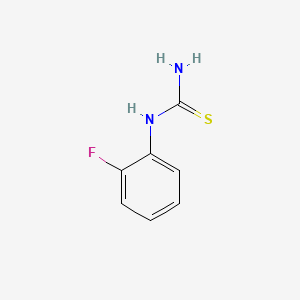
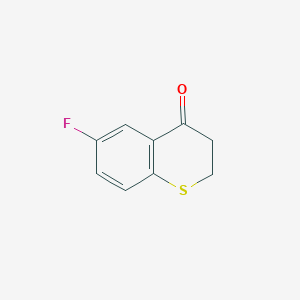
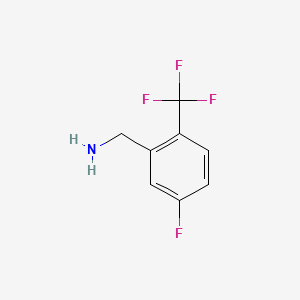
![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)
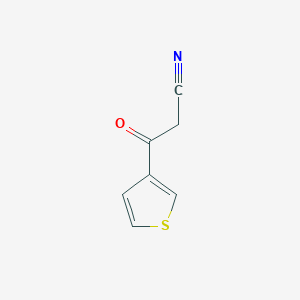
![[(2-Fluorophenyl)thio]acetic acid](/img/structure/B1349827.png)
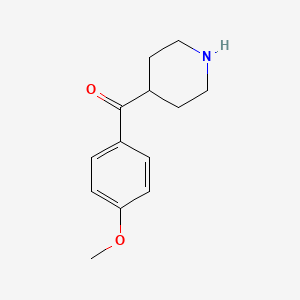
![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)

